4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
BenchChem offers high-quality 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-bromobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2O2/c23-18-9-5-4-8-16(18)22(28)26-13-20(27)25-19-11-10-15(24)12-17(19)21(26)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTJACMWGVMESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the class of benzodiazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a bromobenzoyl group and a fluorine atom, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit anticancer properties . For instance, compounds similar to 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can inhibit cell proliferation in solid tumors and induce apoptosis through mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table 1: Anticancer Activity of Benzodiazepine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Induction of Apoptosis |
| Compound B | HeLa | 8.0 | Cytokine Modulation |
| 4-(2-bromobenzoyl)-7-fluoro... | A549 | TBD | TBD |
Antimicrobial Activity
Benzodiazepine derivatives have also been studied for their antimicrobial properties . While the activity can vary significantly among different compounds, some derivatives have shown promising results against specific bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Selected Benzodiazepines
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 4-(2-bromobenzoyl)-7-fluoro... | TBD | TBD |
The biological activity of benzodiazepines is primarily mediated through their interaction with the GABA-A receptor , enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased neuronal inhibition, which is beneficial for treating anxiety disorders and seizures.
Additionally, modifications to the benzodiazepine structure can lead to variations in receptor affinity and selectivity, influencing their therapeutic efficacy and side effect profiles .
Case Studies
- Case Study on Anticancer Effects : A study evaluating a series of benzodiazepine derivatives found that certain modifications increased cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in enhancing anticancer activity.
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial effects of benzodiazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds exhibited significant antibacterial activity, others showed minimal effects, suggesting a structure-dependent relationship.
Q & A
Q. What are the key challenges in synthesizing 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including acylation of a benzodiazepine core with 2-bromobenzoyl chloride. A critical challenge is managing competing side reactions, such as over-acylation or halogen displacement. To optimize:
- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the benzoyl chloride intermediate.
- Employ bases like triethylamine (2–3 equivalents) to neutralize HCl byproducts and stabilize reactive intermediates.
- Monitor reaction progress via TLC or HPLC to halt the reaction at the acylation stage, avoiding decomposition .
Q. How can the purity of this compound be validated, and what analytical methods are recommended?
Purity validation requires orthogonal techniques:
- HPLC-MS : To confirm molecular weight (C₂₂H₁₆BrFN₂O₂; expected [M+H]⁺ = 463.04) and detect impurities.
- ¹H/¹³C NMR : Verify substituent positions (e.g., bromobenzoyl at C4, fluorine at C7). For example, the fluorine atom induces distinct splitting patterns in aromatic proton signals.
- Elemental Analysis : Confirm stoichiometry (e.g., Br% ≈ 17.2%) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-bromobenzoyl vs. 2,4-dichlorobenzoyl in analogs) influence receptor binding affinity in benzodiazepine derivatives?
Comparative studies suggest that bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may alter van der Waals interactions with GABAA receptor pockets. For example:
- 2-Bromobenzoyl : Enhances lipophilicity (logP ≈ 3.5), potentially improving blood-brain barrier penetration.
- 2,4-Dichlorobenzoyl : Higher electronegativity may strengthen dipole interactions but reduce metabolic stability.
Methodology: Perform molecular docking simulations (e.g., AutoDock Vina) and correlate with in vitro receptor-binding assays (IC₅₀ values) .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 50–88%) for similar dibenzodiazepines?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions.
- Catalyst loading : Palladium-catalyzed cyclizations (as in ) require precise Pd(OAc)₂ concentrations (1–2 mol%) to balance efficiency and cost.
Resolution: Design a fractional factorial experiment (e.g., varying solvent, temperature, and catalyst) with ANOVA analysis to identify dominant variables .
Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound during preclinical studies?
Follow the INCHEMBIOL framework ():
- Phase 1 (Abiotic) : Measure hydrolysis half-life (pH 7.4, 37°C) and photodegradation kinetics (UV-Vis spectroscopy).
- Phase 2 (Biotic) : Use Daphnia magna or algal models (OECD 201/202 guidelines) to determine EC₅₀ for acute toxicity.
- Bioaccumulation : Calculate logKow and BCF (bioconcentration factor) via octanol-water partitioning .
Methodological Guidance for Data Interpretation
Q. How should researchers address inconsistent spectroscopic data (e.g., NMR signal splitting) in structural elucidation?
Inconsistencies may arise from dynamic effects (e.g., rotational isomerism in the benzodiazepine ring). Solutions:
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
